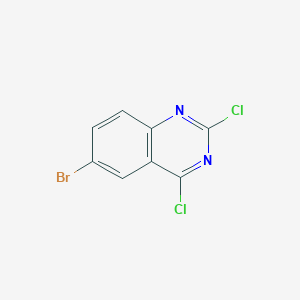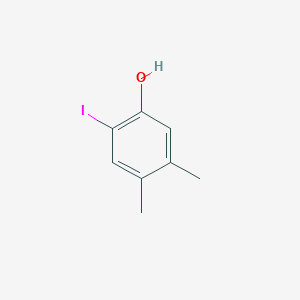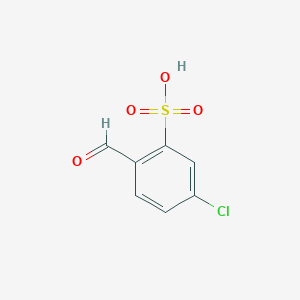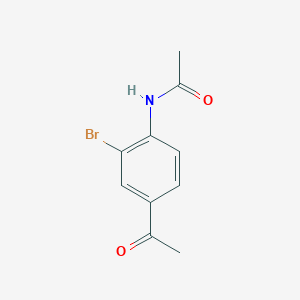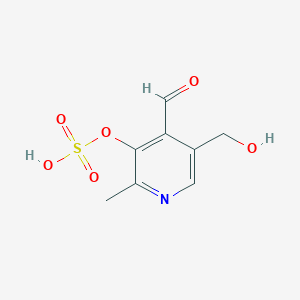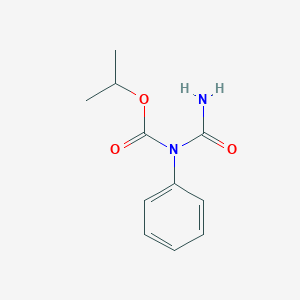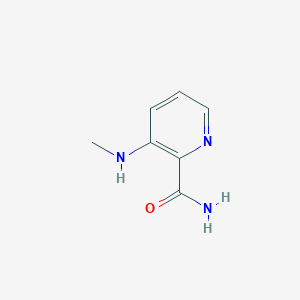
3-(Methylamino)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylamino)picolinamide, also known as MAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is classified as a pyridine derivative and is widely used in the synthesis of other organic compounds. The purpose of
Mécanisme D'action
The mechanism of action of 3-(Methylamino)picolinamide is not well understood, but it is believed to act as a nucleophile in various chemical reactions. The compound has been shown to be a potent inhibitor of various enzymes, including proteases and kinases, and may also have potential applications as an antitumor agent.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(Methylamino)picolinamide are not well documented, but it is believed to have a relatively low toxicity profile. The compound has been shown to have moderate solubility in water and can be easily administered to laboratory animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(Methylamino)picolinamide is its ease of synthesis and high yield. The compound is also relatively inexpensive compared to other organic compounds with similar applications. However, one of the main limitations of this compound is its limited solubility in certain solvents, which may limit its applications in certain experiments.
Orientations Futures
There are numerous potential future directions for research involving 3-(Methylamino)picolinamide. One potential area of research is the development of new synthetic methods for the compound, which may improve its yield or purity. Another potential area of research is the investigation of the compound's potential applications in the synthesis of biologically active molecules. Finally, there is a need for further research into the mechanism of action and biochemical and physiological effects of 3-(Methylamino)picolinamide.
Méthodes De Synthèse
The synthesis of 3-(Methylamino)picolinamide is a relatively simple process that involves the reaction between 3-picolinic acid and methylamine. The reaction is typically carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified using standard techniques such as recrystallization or chromatography. The yield of the reaction is typically high, and the purity of the product can be easily confirmed using analytical techniques such as NMR spectroscopy or mass spectrometry.
Applications De Recherche Scientifique
3-(Methylamino)picolinamide has a wide range of potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various pharmaceuticals. The compound has also been shown to have potential applications in the synthesis of biologically active molecules such as peptides and nucleotides.
Propriétés
Numéro CAS |
103976-53-0 |
|---|---|
Nom du produit |
3-(Methylamino)picolinamide |
Formule moléculaire |
C7H9N3O |
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
3-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-9-5-3-2-4-10-6(5)7(8)11/h2-4,9H,1H3,(H2,8,11) |
Clé InChI |
XUNMNUHIFGQPAG-UHFFFAOYSA-N |
SMILES |
CNC1=C(N=CC=C1)C(=O)N |
SMILES canonique |
CNC1=C(N=CC=C1)C(=O)N |
Synonymes |
2-Pyridinecarboxamide,3-(methylamino)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



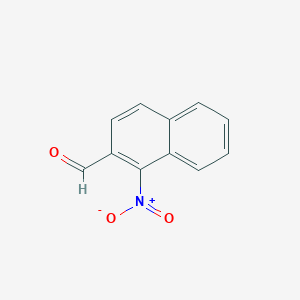
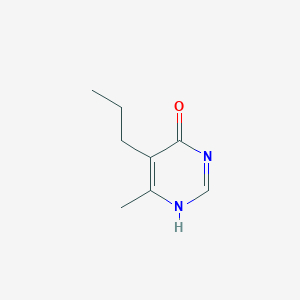
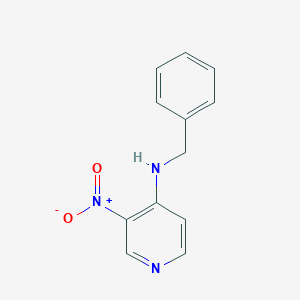
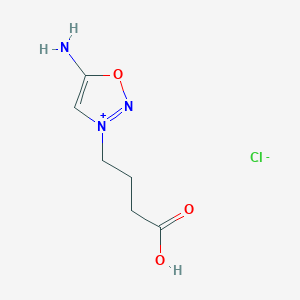
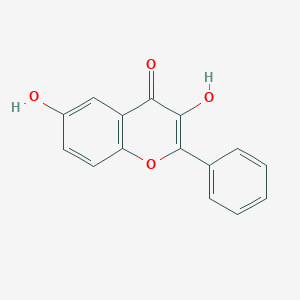
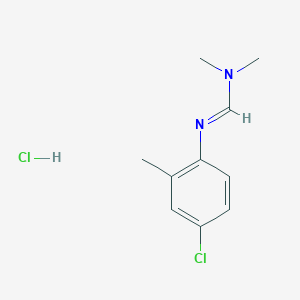
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
